12-Oxodaturalactone
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Overview
Description
12-Oxodaturalactone is a chemical compound with the molecular formula C28H36O7 It is a lactone, which is a cyclic ester, and is known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-Oxodaturalactone typically involves the cyclization of seco-acids. One common method is the ring-closing alkyne metathesis (RCAM), which involves the reaction of an acyclic diyne to form a cyclic alkyne and an acyclic alkyne as products . This method requires specific catalysts and reaction conditions, such as high temperatures and the presence of tungsten and silicon oxides.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
12-Oxodaturalactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into other derivatives with different functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different lactone derivatives, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
12-Oxodaturalactone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role in signaling pathways and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a lead compound for new pharmaceuticals.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 12-Oxodaturalactone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and triggering various biochemical responses. For example, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular processes .
Comparison with Similar Compounds
12-Oxodaturalactone can be compared with other similar compounds, such as:
12-Oxophytodienoic Acid: Both compounds have similar structures and biological activities, but this compound has unique properties that make it distinct.
Abscisic Acid: This compound shares some structural similarities with this compound but has different biological functions and applications.
The uniqueness of this compound lies in its specific chemical structure and the range of reactions it can undergo, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
59132-33-1 |
---|---|
Molecular Formula |
C28H36O7 |
Molecular Weight |
484.6 g/mol |
IUPAC Name |
(1S,2S,4S,5R,10R,11S,14S,15S,18S)-15-[(1R)-1-[(2S)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-5,15-dihydroxy-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-ene-9,13-dione |
InChI |
InChI=1S/C28H36O7/c1-13-11-18(34-24(31)14(13)2)15(3)27(32)10-8-16-21-17(12-20(30)25(16,27)4)26(5)19(29)7-6-9-28(26,33)23-22(21)35-23/h6-7,15-18,21-23,32-33H,8-12H2,1-5H3/t15-,16+,17+,18+,21+,22+,23+,25-,26+,27+,28+/m1/s1 |
InChI Key |
DASIIWZHZVHTSC-NAPILNLDSA-N |
Isomeric SMILES |
CC1=C(C(=O)O[C@@H](C1)[C@@H](C)[C@]2(CC[C@@H]3[C@@]2(C(=O)C[C@H]4[C@H]3[C@H]5[C@H](O5)[C@@]6([C@@]4(C(=O)C=CC6)C)O)C)O)C |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)C2(CCC3C2(C(=O)CC4C3C5C(O5)C6(C4(C(=O)C=CC6)C)O)C)O)C |
Origin of Product |
United States |
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